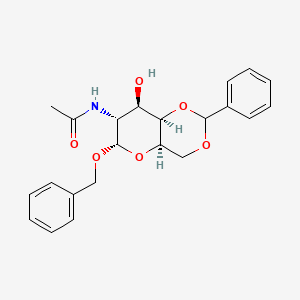
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside is a pivotal compound within the biomedical sector. It exhibits remarkable efficacy in the treatment of diverse ailments and is indispensable in fostering drug innovation against bacterial and viral pathogenesis. This compound is also known for its potential in combatting distinct cancer subtypes, thus fortifying the arsenal against these perilous maladies.
Applications De Recherche Scientifique
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside is extensively used in scientific research, particularly in the fields of:
Chemistry: As a carbohydrate building block for the synthesis of complex molecules.
Biology: In studies involving glycosylation and its effects on biological systems.
Medicine: For developing drugs targeting bacterial and viral infections, as well as certain cancer subtypes.
Industry: In the production of biochemical assay reagents and other research tools.
Mécanisme D'action
Target of Action
The primary targets of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-galactopyranoside are glycosylation enzymes in various cell lines . It has been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .
Mode of Action
This compound acts as an inhibitor of O-linked glycosylation . Glycosylation is a critical function in cells that involves the attachment of sugar molecules to proteins. By inhibiting this process, the compound can disrupt the normal functioning of cells.
Biochemical Pathways
The compound affects the glycosylation pathways within cells . Glycosylation is a vital biochemical process that modifies proteins and lipids, enabling them to perform various functions within the cell. By inhibiting this process, the compound can alter the structure and function of these molecules, leading to various downstream effects.
Pharmacokinetics
Its molecular weight (39944 Da) and structure suggest that it may have reasonable bioavailability .
Result of Action
The inhibition of glycosylation by this compound can disrupt the normal functioning of cells. For instance, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in the breast cancer cell line MDF-7 . In another study, it was found to have anti-inflammatory properties .
Orientations Futures
The compound exhibits remarkable efficacy in the treatment of diverse ailments . Its indispensability lies in fostering drug innovation against bacterial and viral pathogenesis . Therefore, it could potentially be used in future research and development of new drugs for bacterial and viral infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside typically involves the protection of hydroxyl groups followed by glycosylation. The reaction conditions often include the use of benzylidene as a protecting group and acetamido as a functional group to introduce the desired properties .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale glycosylation reactions with stringent control over reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: This reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected or reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Another glycosylation inhibitor with similar properties.
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside: Used in carbohydrate chemistry and has similar synthetic routes.
Uniqueness
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside stands out due to its specific efficacy in treating bacterial and viral infections and its potential in cancer therapy. Its unique structure allows for targeted inhibition of glycosylation processes, making it a valuable tool in both research and therapeutic applications.
Propriétés
IUPAC Name |
N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20+,21?,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGXFAKJUWEFEC-JPMMBXSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside in carbohydrate chemistry?
A: Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside serves as a crucial building block in synthesizing more complex oligosaccharides. Its structure, featuring a protected galactose unit, allows for selective modifications at the 3-OH position. This selectivity makes it a valuable starting material for creating various glycosidic linkages found in biologically relevant molecules like the Forssman antigen [] and mucin fragments [].
Q2: How is Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside typically utilized in oligosaccharide synthesis?
A: The compound acts as a glycosyl acceptor during oligosaccharide synthesis. Researchers utilize various glycosylation reactions, often employing catalysts like mercuric cyanide [, ] or Lewis acids [], to attach different sugar moieties to the reactive 3-OH group of the molecule. This process enables the step-by-step construction of desired oligosaccharide sequences.
Q3: How do researchers confirm the structure of synthesized oligosaccharides derived from Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside?
A: ¹³C-NMR spectroscopy serves as a primary tool for structural confirmation [, ]. By analyzing the ¹³C-NMR spectra, researchers can identify the specific types of glycosidic linkages formed and confirm the sequence of sugar units within the synthesized oligosaccharides.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
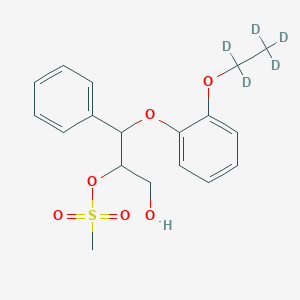

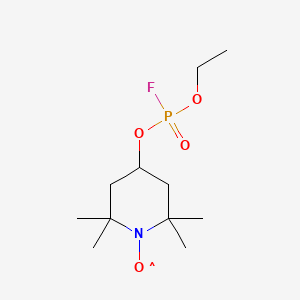
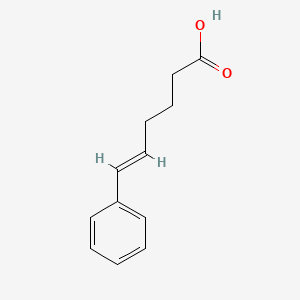
![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)
![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)
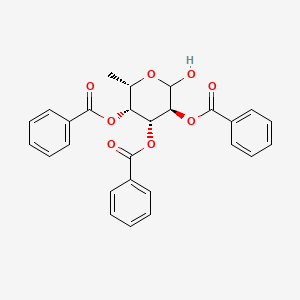
![(3S,3'aS,6'S,6aS,9R,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B1140262.png)
![rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one](/img/new.no-structure.jpg)
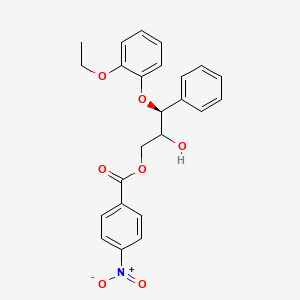
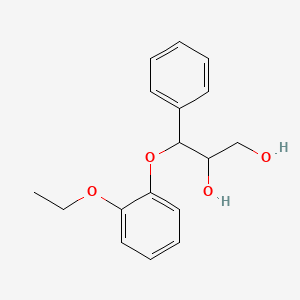
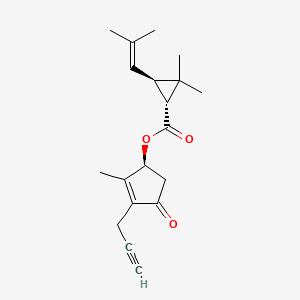
![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)
